Thermochemical Stability Ranking Among Methylbenzothiophene Positional Isomers
Computational analysis using the G3(MP2)//B3LYP approach with homodesmotic and atomization reactions evaluated the standard molar enthalpies of formation for all possible single methylated benzothiophene derivatives at 298.15 K [1]. 4-Methylbenzo[b]thiophene exhibits intermediate thermodynamic stability among its positional isomers, with a calculated enthalpic increment for methylation in the range of -29.5 to -39.1 kJ mol⁻¹, positioning it distinctly from the most stable 7-methylbenzothiophene and the least stable 5-methylbenzothiophene [1]. This intermediate stability profile has direct implications for synthetic pathway design, as reactions requiring specific thermodynamic driving forces may favor or disfavor the 4-methyl isomer relative to alternatives.
| Evidence Dimension | Relative thermodynamic stability among methylbenzothiophene positional isomers |
|---|---|
| Target Compound Data | Intermediate stability; methylation enthalpic increment in range -29.5 to -39.1 kJ mol⁻¹ |
| Comparator Or Baseline | 7-methylbenzothiophene (most stable); 5-methylbenzothiophene (least stable) |
| Quantified Difference | Target compound differs from both the most stable and least stable isomers; exact ΔΔHf values not specified for direct pairwise comparison |
| Conditions | G3(MP2)//B3LYP computational approach, T = 298.15 K, gas phase |
Why This Matters
Enables informed selection of isomer with appropriate thermodynamic stability for specific synthetic transformations or computational modeling studies where relative stability influences reaction feasibility.
- [1] Freitas VLS, Ribeiro da Silva MDMCR, Gomes JRB. A computational study on the thermochemistry of methylbenzo- and methyldibenzothiophenes. J Mol Struct THEOCHEM. 2010;946(1-3):20-25. View Source
